molecular formula C3H4BrN3S B13609721 5-Bromo-2-hydrazinylthiazole

5-Bromo-2-hydrazinylthiazole

Cat. No.: B13609721
M. Wt: 194.06 g/mol
InChI Key: ZLAPLANYUXSVJX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a hydrazinyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis method This method includes the reaction of α-bromo ketones with thiourea under acidic conditions to form the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale Hantzsch synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-hydrazinylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylthiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Hydrazinylthiazole: Lacks the bromine substitution but shares similar hydrazinyl functionality.

    5-Bromo-2-aminothiazole: Contains an amino group instead of a hydrazinyl group.

    5-Bromo-2-methylthiazole: Features a methyl group instead of a hydrazinyl group.

Uniqueness: 5-Bromo-2-hydrazinylthiazole is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3S/c4-2-1-6-3(7-5)8-2/h1H,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPLANYUXSVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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